![molecular formula C13H11FN4OS B3873462 N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B3873462.png)
N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide
Overview
Description
N-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide, also known as FPTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPTH is a small molecule inhibitor that targets the enzyme, SIRT2, which plays a critical role in regulating various cellular processes.
Mechanism of Action
SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases that play a critical role in regulating various cellular processes such as gene expression, metabolism, and stress response. SIRT2 is overexpressed in several types of cancer and has been implicated in the regulation of cell cycle progression and DNA damage response. N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide binds to the catalytic domain of SIRT2 and inhibits its deacetylase activity, leading to the accumulation of acetylated proteins and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been shown to induce cell death in cancer cells by inhibiting the activity of SIRT2. In addition, N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been demonstrated to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide is a small molecule inhibitor that specifically targets the activity of SIRT2, making it a valuable tool for studying the role of SIRT2 in various cellular processes. However, N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has limited water solubility, which can make it challenging to use in certain experimental settings. In addition, N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are still unknown.
Future Directions
Future research on N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide could focus on elucidating its mechanism of action in various cellular processes, identifying potential off-target effects, and optimizing its pharmacokinetic properties. In addition, N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide could be further studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Finally, N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide could be used as a tool for studying the role of SIRT2 in various physiological and pathological processes.
Scientific Research Applications
N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been shown to inhibit the activity of SIRT2, which is overexpressed in several types of cancer. Inhibition of SIRT2 activity by N'-(4-fluorobenzylidene)-2-(2-pyrimidinylthio)acetohydrazide has been demonstrated to induce cell death in cancer cells and suppress tumor growth in animal models.
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c14-11-4-2-10(3-5-11)8-17-18-12(19)9-20-13-15-6-1-7-16-13/h1-8H,9H2,(H,18,19)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJGMMDVQHASKS-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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